

A Comparative Guide to the Efficacy of Eprenetapopt and Other p53 Reactivators

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For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation in the TP53 gene, is a critical event in the development of over half of all human cancers. This has made the restoration of mutant p53's tumor-suppressive function a highly sought-after therapeutic strategy. This guide provides a detailed comparison of the efficacy of **Eprenetapopt** (APR-246), a first-in-class p53 reactivator, with other notable p53-targeting agents, supported by preclinical and clinical data.

Eprenetapopt: A Dual-Action Small Molecule

Eprenetapopt is a prodrug that spontaneously converts to its active compound, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, restoring its wild-type conformation and tumor-suppressor functions. This reactivation of mutant p53 leads to the transcriptional upregulation of target genes, such as p21, resulting in cell cycle arrest and apoptosis.

Beyond its p53-dependent activity, **Eprenetapopt** also exhibits p53-independent mechanisms of action. It can deplete cellular glutathione levels and inhibit thioredoxin reductase, leading to an increase in reactive oxygen species (ROS) and inducing a form of iron-dependent cell death known as ferroptosis.



Other p53 Reactivators: A Mechanistically Diverse Landscape

The field of p53 reactivation encompasses a variety of small molecules with distinct mechanisms of action. These can be broadly categorized as follows:

- Covalent Binders and Michael Acceptors: Similar to Eprenetapopt, these compounds, such as PRIMA-1 and MIRA-1, covalently modify cysteine residues in mutant p53 to restore its proper folding.
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com